N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide
Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide, also known as VU0456810, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrazole sulfonamides and has shown promising results in various applications, including drug discovery and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is through its antagonism of the muscarinic acetylcholine receptor subtype M1 (mAChR M1). This receptor is involved in a variety of physiological processes, including cognition, memory, and movement control. By blocking the activity of this receptor, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide are primarily related to its antagonism of the muscarinic acetylcholine receptor subtype M1 (mAChR M1). In animal models, it has been shown to improve cognitive function and memory retention, as well as reduce motor deficits associated with Parkinson's disease. Additionally, it has been investigated for its potential to modulate the activity of other neurotransmitter systems, including dopamine and glutamate.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide in lab experiments is its high potency and selectivity for the muscarinic acetylcholine receptor subtype M1 (mAChR M1). This allows for precise modulation of this receptor and the associated physiological processes. However, one limitation is that it may not be suitable for all experimental models, as the effects of mAChR M1 antagonism may vary depending on the specific system being studied.
Future Directions
There are several future directions for research on N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide. One area of interest is its potential as a therapeutic agent for cognitive impairment and neurodegenerative disorders. Additionally, further investigation is needed to fully understand its mechanism of action and potential effects on other neurotransmitter systems. Finally, there is potential for the development of novel analogs or derivatives of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide with improved potency or selectivity for specific receptors or physiological processes.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has been extensively studied in scientific research for its potential applications in drug discovery and medicinal chemistry. It has been shown to be a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M1 (mAChR M1) and has demonstrated efficacy in animal models of cognitive impairment and schizophrenia. Additionally, it has been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c21-20-8-4-3-7-17(20)13-24-14-18(12-22-24)23-27(25,26)19-10-9-15-5-1-2-6-16(15)11-19/h1-12,14,23H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPUDQLCBTZQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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